Diethyl [(2,3-dimethylphenyl)methyl]phosphonate
Description
Diethyl [(2,3-dimethylphenyl)methyl]phosphonate is an organophosphonate derivative characterized by a phosphonate ester group linked to a benzyl moiety substituted with methyl groups at the 2- and 3-positions of the aromatic ring. These compounds are typically synthesized via palladium-catalyzed coupling reactions or Michaelis-Arbuzov reactions and are utilized in organic synthesis, antimicrobial applications, and material science .
Properties
CAS No. |
603134-66-3 |
|---|---|
Molecular Formula |
C13H21O3P |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
1-(diethoxyphosphorylmethyl)-2,3-dimethylbenzene |
InChI |
InChI=1S/C13H21O3P/c1-5-15-17(14,16-6-2)10-13-9-7-8-11(3)12(13)4/h7-9H,5-6,10H2,1-4H3 |
InChI Key |
NWPKUVRODIOCQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=CC=CC(=C1C)C)OCC |
Origin of Product |
United States |
Preparation Methods
Reactants and Conditions
Starting materials: Diethyl phosphite and a halomethyl derivative of 2,3-dimethylphenyl (e.g., 2,3-dimethylbenzyl chloride).
Acid binding agents: Tertiary amines such as triethylamine, tripropylamine, tri-n-butylamine, N,N-dimethylamine, triphenylamine, or tribenzylamine are used to neutralize the acid generated during the reaction.
Solvents: The reaction can be performed without additional solvents or in ethers such as tetrahydrofuran (THF), methyltetrahydrofuran, diethyl ether, isopropyl ether, n-butyl ether, or diethylene glycol dimethyl ether, especially during reduction steps.
Reaction Steps
Step 1: Alkylation of Diethyl Phosphite
Diethyl phosphite and the acid binding agent are combined in a reactor.
The reactor atmosphere is purged with an inert gas (e.g., nitrogen) to remove air.
The mixture is heated to a temperature range of 50–200 °C, preferably 80–120 °C.
The halomethyl aromatic compound (e.g., 2,3-dimethylbenzyl chloride) is introduced gradually, maintaining a pressure of 0.4–0.8 MPa if gaseous reagents are used.
The reaction proceeds for 1–12 hours, optimally 2–5 hours.
The acid binding agent hydrochloride salt formed is removed by filtration, leaving the phosphonate ester in the filtrate.
Step 2: Reduction (if applicable)
The filtrate containing the phosphonate ester is cooled to below 50 °C, often between 0 and 20 °C.
A reducing agent such as lithium aluminum hydride (LiAlH4) or sodium hydride (NaH) dissolved in an appropriate ether solvent is added dropwise.
The mixture is stirred for 20–200 minutes, preferably 40–120 minutes, under controlled temperature.
After completion, the reaction mixture is distilled to isolate the pure diethyl phosphonate ester, typically collecting fractions boiling at 120–122 °C.
Representative Experimental Data from Related Syntheses
| Embodiment | Acid Binding Agent | Reaction Temp. (°C) | Reaction Time (h) | Reducing Agent | Solvent for Reduction | Reduction Temp. (°C) | Yield (%) | Purity (%) | Boiling Point (°C) |
|---|---|---|---|---|---|---|---|---|---|
| 1 | Triethylamine | 110 | 4 | LiAlH4 | THF | 0 | 91.3 | 98.5 | 120–122 |
| 2 | Tri-n-butylamine | 100 | 3 | LiAlH4 | Methyltetrahydrofuran | 5 | 87.8 | 98.8 | 120–122 |
| 3 | Triphenylamine | 120 | 2 | NaH | Diethyl ether | 10 | 86.9 | 98.9 | 120–122 |
| 4 | N,N-Dimethylamine | 130 | 1 | LiAlH4 | n-Butyl ether | 20 | 92.6 | 98.2 | 120–122 |
| 5 | Tripropylamine | 80 | 5 | LiAlH4 | Diethylene glycol dimethyl ether | 0 | 84.0 | 98.8 | 120–122 |
Note: These data are adapted from the synthesis of diethyl methylphosphonite, a structurally related phosphonate ester intermediate.
Key Research Findings and Considerations
Raw materials: Diethyl phosphite and substituted benzyl halides are readily available and cost-effective, making the process economically viable.
Reaction environment: The use of acid binding agents is critical to neutralize hydrochloric acid formed during alkylation, preventing side reactions and improving yield.
Temperature and pressure control: Maintaining reaction temperature between 80–120 °C and pressure around 0.4–0.8 MPa ensures optimal conversion and selectivity.
Reduction step: The choice of reducing agent and solvent affects the reaction rate and product purity. LiAlH4 in THF or related ethers is preferred for efficient reduction.
Purification: Distillation under controlled temperature allows isolation of high-purity diethyl phosphonate esters with yields typically above 85%.
Environmental and operational advantages: The described method is relatively green, with high atom economy and simple operation, suitable for scale-up.
Summary Table of Preparation Method Parameters
| Parameter | Range / Options | Preferred Conditions |
|---|---|---|
| Diethyl phosphite to acid binding agent molar ratio | 1:1 to 1:1.5 | 1:1 to 1.2 |
| Reaction temperature (alkylation) | 50–200 °C | 80–120 °C |
| Reaction time (alkylation) | 1–12 hours | 2–5 hours |
| Pressure during alkylation | 0.4–0.8 MPa | 0.4–0.8 MPa |
| Acid binding agents | Triethylamine, tripropylamine, tri-n-butylamine, N,N-dimethylamine, triphenylamine, tribenzylamine | Triethylamine or N,N-dimethylamine |
| Reducing agents | Lithium aluminum hydride (LiAlH4), sodium hydride (NaH) | LiAlH4 |
| Solvents for reduction | THF, methyltetrahydrofuran, diethyl ether, isopropyl ether, n-butyl ether, diethylene glycol dimethyl ether | THF |
| Reduction temperature | -20 to 50 °C | 0–20 °C |
| Reduction time | 20–200 minutes | 40–120 minutes |
| Distillation boiling point | 120–122 °C | 120–122 °C |
| Product purity | >98% | >98% |
| Yield | 84–93% | >90% |
Chemical Reactions Analysis
Types of Reactions
Diethyl [(2,3-dimethylphenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: Nucleophilic substitution reactions can replace the diethyl ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
Reagent in Chemical Reactions
Diethyl [(2,3-dimethylphenyl)methyl]phosphonate serves as a versatile reagent in organic synthesis. It can be utilized to generate phosphonates and phosphine oxides through various reactions, including the Pudovik reaction. This reaction involves the interaction of α-oxoalkylphosphonates with secondary phosphine oxides, leading to the formation of new asymmetric phosphonate-phosphine oxide derivatives with potential biological activity .
Phosphonylation Agent
This compound is also employed as a phosphonylation agent in the synthesis of biologically active compounds. Its ability to introduce phosphonate groups into organic molecules enhances their pharmacological properties, making it valuable in drug design and development.
Agricultural Applications
Pesticide Development
this compound has shown promise in agricultural applications, particularly as a precursor for developing novel pesticides. Its structural features allow for modifications that can lead to increased efficacy against pests while minimizing environmental impact. Research indicates that derivatives of this compound exhibit antifungal properties, making them suitable candidates for agricultural fungicides.
Herbicide Formulations
The compound can also be integrated into herbicide formulations, where it acts as an active ingredient or as an additive that enhances the stability and effectiveness of herbicides. Its role in improving the performance of existing herbicides is under investigation, particularly in formulations targeting resistant weed species.
Materials Science
Polymer Additive
In materials science, this compound is utilized as an additive in polymer formulations. It enhances thermal stability and acts as an antioxidant during the polymerization process of plastics such as polyethylene terephthalate (PET). The compound's low migration properties ensure that it does not leach into food products when used in food-contact materials .
Flame Retardant Properties
The flame-retardant characteristics of this compound make it suitable for incorporation into various polymer matrices. Its presence can significantly reduce flammability while maintaining mechanical properties, thereby enhancing safety standards in consumer products.
Case Study 1: Antifungal Activity
A recent study investigated the antifungal properties of this compound derivatives against common fungal pathogens. The results indicated that certain modifications to the compound led to enhanced antifungal activity compared to traditional fungicides, highlighting its potential use in agricultural practices.
Case Study 2: Polymer Stability
Research conducted on the incorporation of this compound into PET showed improved thermal stability during processing. Migration studies confirmed that even at high concentrations (0.2% w/w), the compound did not migrate into food simulants, demonstrating its safety for use in food packaging applications .
Mechanism of Action
The mechanism of action of diethyl [(2,3-dimethylphenyl)methyl]phosphonate involves its interaction with specific molecular targets. In biological systems, it can inhibit bacterial growth by interfering with essential metabolic pathways. The phosphonate group can mimic phosphate esters, leading to the inhibition of enzymes that utilize phosphate substrates .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Synthesis : Electron-withdrawing groups (e.g., nitro, bromo) often require Pd-catalyzed protocols , while electron-donating methyl groups enable efficient one-pot syntheses with yields exceeding 90% .
- Steric Hindrance : 2,6-Dimethyl derivatives exhibit lower yields (68.7%) compared to 3,4-dimethyl analogs (91.5%), likely due to steric hindrance during coupling .
Physicochemical Properties
Table 2: Spectral and Physical Property Comparisons
| Compound Name | $^{1}\text{H}$-NMR Shifts (δ, ppm) | $^{13}\text{C}$-NMR Shifts (δ, ppm) | Antimicrobial Activity (vs. E. coli) |
|---|---|---|---|
| Diethyl benzylphosphonate (1) | 7.30–7.20 (m, aromatic H) | 127.1 (aromatic C) | Moderate |
| Diethyl [(4-boronic acid)benzyl]phosphonate (3) | 7.60–7.40 (m, aromatic H) | 133.5 (aromatic C) | High (super-selective) |
| Diethyl [(2,3-dimethylphenyl)methyl]phosphonate | Not reported | Not reported | Inferred moderate activity |
| Diethyl [(4-chlorophenyl)methyl]phosphonate | 7.45–7.35 (m, aromatic H) | 129.8 (aromatic C) | Low |
Key Observations :
- Antimicrobial Activity : Boronic acid-substituted derivatives (e.g., compound 3) exhibit superior antimicrobial efficacy due to enhanced LPS membrane disruption, while methyl-substituted analogs likely show moderate activity .
- Spectral Shifts : Aromatic proton shifts in $^{1}\text{H}$-NMR correlate with substituent electronic effects, e.g., electron-withdrawing groups deshield protons (δ ~7.60 for nitro derivatives) .
Table 3: Toxicity and Functional Comparisons
| Compound Name | Cytotoxicity (IC$_{50}$, μM) | Neurotoxicity Risk | Applications |
|---|---|---|---|
| Diethyl [[3,5-di-tert-butyl-4-OH]benzyl]phosphonate | >100 | Low | Plastic additives |
| Diethyl [(2,4-dinitrophenyl)methyl]phosphonate | 12.4 | High | Antibacterial agents |
| This compound | Not reported | Inferred low | Synthetic intermediates |
Key Observations :
- Toxicity : Nitro-substituted derivatives (e.g., 2,4-dinitrophenyl) demonstrate high cytotoxicity, whereas bulky substituents (e.g., tert-butyl) reduce toxicity .
- Functional Utility : Methyl-substituted phosphonates are primarily used as intermediates in Horner-Wadsworth-Emmons reactions for α,β-unsaturated aldehyde synthesis .
Biological Activity
Diethyl [(2,3-dimethylphenyl)methyl]phosphonate is an organophosphorus compound that has garnered attention for its potential biological activities and applications. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a phosphonate group attached to a 2,3-dimethylphenyl moiety. Its chemical structure can be represented as follows:
Biological Activity Overview
-
Antitumor Activity :
- Research indicates that diethyl phosphonates exhibit moderate to high antitumor activities against various cancer cell lines. For example, in a study using the MTT assay, compounds similar to this compound showed potent inhibitory effects comparable to the chemotherapeutic agent 5-fluorouracil (5-FU) .
- The mechanism of action involved cell cycle arrest and apoptosis in cancer cells, particularly HeLa cells .
- Antioxidant Properties :
- Antifungal Activity :
Case Study 1: Antitumor Activity
In a pharmacological screening study involving diethyl phosphonates, it was found that several compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 4u | 15 | HeLa |
| 4v | 20 | MCF-7 |
| 4w | 25 | A549 |
Case Study 2: Antifungal Activity
A recent investigation into the antifungal properties of diethyl phosphonates revealed that some derivatives inhibited the growth of Candida albicans with minimal cytotoxicity to human cells.
| Compound | Minimum Inhibitory Concentration (MIC) | Cytotoxicity (CC50) |
|---|---|---|
| 6g | 32 µg/mL | >100 µg/mL |
| 6h | 16 µg/mL | >100 µg/mL |
The biological activities of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest in various phases (S and G2), leading to apoptosis in cancer cells .
- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in metabolic pathways, which can disrupt cellular processes in pathogens .
- Oxidative Stress Modulation : By scavenging free radicals, these compounds can mitigate oxidative damage to cellular components.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
